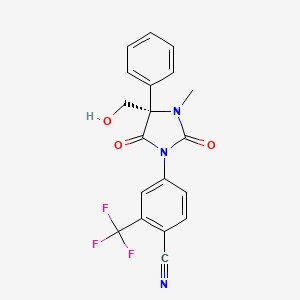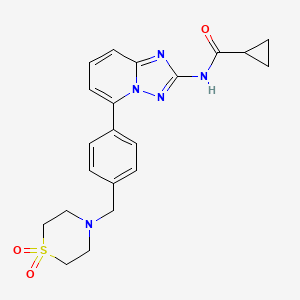![molecular formula C21H31NO2 B607714 (3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 2089238-18-4](/img/structure/B607714.png)
(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Übersicht
Beschreibung
This usually involves identifying the compound’s IUPAC name, its common name if available, and its classification (e.g., steroid, alkaloid, etc.).
Synthesis Analysis
This involves detailing the steps, reagents, and conditions needed to synthesize the compound from readily available starting materials.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its stereochemistry. Techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant or a product.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
Ketuly et al. (2010) studied the crystal structure of a similar compound, providing insights into the molecular interactions and conformation of steroidal derivatives. This research can be applied to understand the structural properties of the given compound (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Zhou et al. (2015) examined the crystal structure of another steroidal compound, revealing key details about the stereochemistry and potential intermolecular interactions relevant to steroidal research (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Steroidal Derivatives and Biological Activity
Djigoué et al. (2012) studied two androsterone derivatives, highlighting the impact of steroidal shapes and extra ring conformations on biological activity. This can provide a framework for understanding the bioactivity of the target compound (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Zhang et al. (2012) isolated a cardiac aglycone from traditional Chinese medicine, demonstrating the therapeutic potential of structurally similar compounds (Zhang, Bao, Wu, Yu, & Li, 2012).
Nanotechnology and Steroidal Hormones
- Морозов et al. (2015) used cryosynthesis to create nanoparticles of a steroidal hormone, illustrating the potential of nanotechnology in enhancing the properties and applications of steroidal compounds (Морозов, Чистяков, Утехина, Астахова, Гончаров, Сергеева, & Сергеев, 2015).
Antimicrobial and Antitumor Activities
Shaheen et al. (2014) synthesized triorganotin(IV) derivatives of sodium deoxycholate, which showed antimicrobial and antitumor activities, suggesting possible biomedical applications for structurally similar compounds (Shaheen, Ali, Rosario, & Shah, 2014).
Skariyachan et al. (2011) explored herbal therapeutics against MRSA infections, identifying the potential of certain steroidal components in combating bacterial resistance, which could be relevant for derivatives of the given compound (Skariyachan, Krishnan, Siddapa, Salian, Bora, & Sebastian, 2011).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, as well as appropriate safety precautions.
Zukünftige Richtungen
This involves discussing potential future research directions, such as new synthetic methods, potential applications, etc.
Please note that the availability of this information can vary depending on how much research has been done on the specific compound. If you have a different compound or a more specific question about this compound, feel free to ask!
Eigenschaften
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-4-21(23)12-11-19(2)14(13-21)5-6-15-16-7-8-18(22-24)20(16,3)10-9-17(15)19/h1,14-17,23-24H,5-13H2,2-3H3/b22-18-/t14-,15-,16-,17-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIBGVYTWNPLPN-DVDSCGHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=NO)C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]\4([C@H]3CC/C4=N/O)C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91827435 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



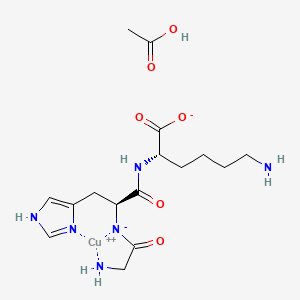
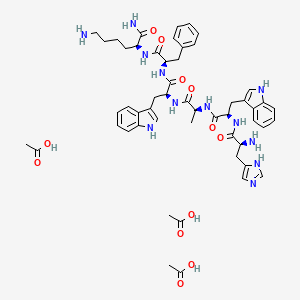
![3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid](/img/structure/B607635.png)
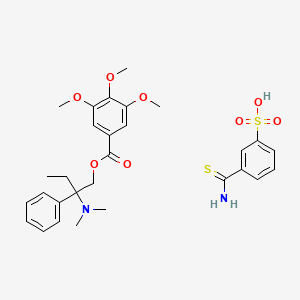
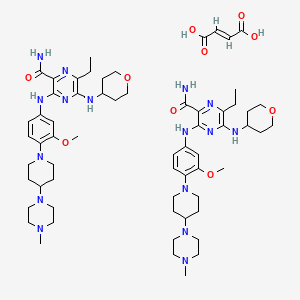
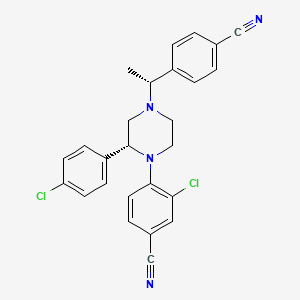
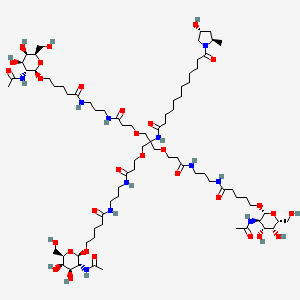
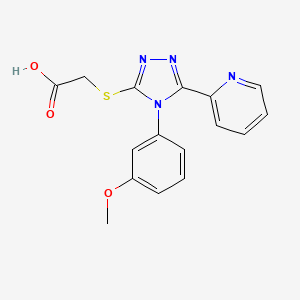
![3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine](/img/structure/B607645.png)
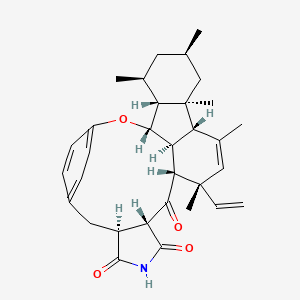
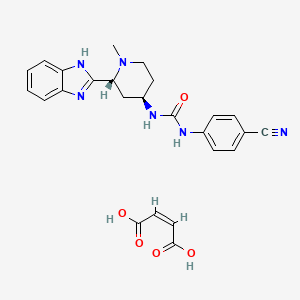
![4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide](/img/structure/B607652.png)
